5-Hydroxy Dantrolene-d4: A Technical Guide for Researchers
5-Hydroxy Dantrolene-d4: A Technical Guide for Researchers
Introduction
5-Hydroxy dantrolene-d4 is the deuterium-labeled analog of 5-hydroxy dantrolene, the principal and active metabolite of the skeletal muscle relaxant, dantrolene. This stable isotope-labeled compound serves a critical role in bioanalytical and pharmacokinetic studies as an internal standard. Its use significantly enhances the accuracy and precision of mass spectrometry-based quantification of dantrolene and its metabolites in various biological matrices. This technical guide provides an in-depth overview of 5-hydroxy dantrolene-d4, its primary applications, and the underlying scientific principles for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
5-Hydroxy Dantrolene-d4 is a synthetic compound where four hydrogen atoms on the nitrophenyl group of 5-hydroxy dantrolene have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, which allows for its clear differentiation in mass spectrometric analysis without altering its chemical properties.
| Property | Value |
| IUPAC Name | 5-hydroxy-1-[({5-[4-nitro-2,3,5,6-tetradeuteriophenyl]furan-2-yl}methylidene)amino]imidazolidine-2,4-dione |
| Molecular Formula | C₁₄H₆D₄N₄O₆ |
| Molecular Weight | 334.28 g/mol |
| CAS Number | 1217225-15-4 |
| Appearance | Yellow to Dark Yellow Solid |
| Primary Use | Internal standard for analytical quantification |
Primary Use and Significance
The primary application of 5-Hydroxy dantrolene-d4 is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[1] In such assays, a known quantity of the deuterated standard is added to biological samples (e.g., plasma, urine) prior to sample preparation and analysis. Because 5-Hydroxy dantrolene-d4 is chemically identical to the analyte of interest (5-hydroxy dantrolene) and co-elutes during chromatography, it experiences similar extraction recovery and ionization efficiency. The distinct mass-to-charge ratio (m/z) of the deuterated standard allows the mass spectrometer to differentiate it from the non-deuterated analyte. By comparing the peak area of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during processing or fluctuations in instrument response.
Dantrolene: The Parent Compound
To understand the context of 5-hydroxy dantrolene-d4, it is essential to first understand its parent drug, dantrolene.
Mechanism of Action
Dantrolene is a direct-acting skeletal muscle relaxant.[2] Its therapeutic effect is achieved by inhibiting the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR) in muscle cells.[3] Specifically, dantrolene targets and inhibits the ryanodine receptor (RyR), a calcium release channel on the SR membrane.[3][4] It exhibits selectivity for RyR1 and RyR3 isoforms, with little to no effect on the cardiac RyR2 isoform.[3][4][5] By blocking Ca²⁺ release, dantrolene uncouples muscle excitation from contraction, leading to muscle relaxation. This mechanism is crucial in treating conditions characterized by excessive muscle contraction, such as malignant hyperthermia and spasticity.[3][6]
Figure 1: Signaling pathway of dantrolene's mechanism of action.
Pharmacokinetics and Metabolism
Dantrolene is metabolized in the liver, primarily to 5-hydroxy dantrolene and an acetylamino metabolite.[7] 5-hydroxy dantrolene is an active metabolite, also possessing muscle relaxant properties. The metabolism is rapid, and in some species, the concentration of the metabolite can exceed that of the parent drug.[8]
The following tables summarize pharmacokinetic parameters of dantrolene and 5-hydroxy dantrolene from a study in dogs.[9]
Table 1: Pharmacokinetic Parameters of Dantrolene in Dogs Following a Single Oral Dose
| Parameter | 5 mg/kg Dose (Mean ± SD) | 10 mg/kg Dose (Mean ± SD) |
| Cmax (µg/mL) | 0.43 ± 0.28 | 0.65 ± 0.38 |
| Tmax (hr) | 1.04 ± 0.42 | 1.25 ± 0.42 |
| AUC (µg·hr/mL) | 3.87 ± 5.03 | 5.94 ± 6.63 |
| t₁/₂ (hr) | 1.26 ± 0.69 | 1.21 ± 0.53 |
Table 2: Pharmacokinetic Parameters of 5-Hydroxy Dantrolene in Dogs Following a Single Oral Dose of Dantrolene
| Parameter | 5 mg/kg Dose (Mean ± SD) | 10 mg/kg Dose (Mean ± SD) |
| Cmax (µg/mL) | 0.053 ± 0.030 | 0.073 ± 0.038 |
| Tmax (hr) | 2.50 ± 1.52 | 2.50 ± 1.52 |
| AUC (µg·hr/mL) | 0.54 ± 0.32 | 0.81 ± 0.49 |
| t₁/₂ (hr) | 3.12 ± 1.20 | 3.32 ± 1.32 |
Experimental Protocols
While specific, detailed proprietary synthesis protocols for commercially available 5-Hydroxy dantrolene-d4 are not publicly available, this section outlines the general methodologies for its synthesis and its application in bioanalytical assays.
General Synthesis of Deuterated Analogs
The synthesis of deuterated compounds like 5-Hydroxy dantrolene-d4 typically involves introducing deuterium atoms at a late stage of the synthesis of the non-labeled molecule to maximize efficiency. Common methods include:
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Catalytic H-D exchange: Using a deuterium source (e.g., D₂O, D₂) and a catalyst to replace specific hydrogen atoms with deuterium.
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Reduction with deuterated reagents: Employing deuterated reducing agents (e.g., NaBD₄, LiAlD₄) to introduce deuterium.
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Synthesis from deuterated starting materials: Beginning the synthesis with a commercially available deuterated precursor.
For 5-Hydroxy dantrolene-d4, the deuterium atoms are on the nitrophenyl ring, suggesting the use of a deuterated nitrobenzene derivative as a starting material in a multi-step synthesis.
Bioanalytical Method using LC-MS/MS
The following is a generalized protocol for the quantification of dantrolene and 5-hydroxy dantrolene in plasma using 5-Hydroxy dantrolene-d4 as an internal standard.
Objective: To determine the concentration of dantrolene and 5-hydroxy dantrolene in plasma samples.
Materials:
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Plasma samples
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Dantrolene and 5-hydroxy dantrolene analytical standards
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5-Hydroxy dantrolene-d4 (internal standard)
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Acetonitrile (ACN)
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Formic acid
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Tertiary butyl methyl ether (for liquid-liquid extraction)
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Ultrapure water
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LC-MS/MS system with a C18 reversed-phase column
Procedure:
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Preparation of Standards and Quality Controls (QCs):
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Prepare stock solutions of dantrolene, 5-hydroxy dantrolene, and 5-Hydroxy dantrolene-d4 in a suitable organic solvent (e.g., methanol or DMSO).
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Prepare calibration standards and QCs by spiking known concentrations of the analytes into blank plasma.
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Sample Preparation (Liquid-Liquid Extraction):
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To a 100 µL aliquot of plasma sample, standard, or QC, add 10 µL of the internal standard working solution (5-Hydroxy dantrolene-d4).
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Vortex briefly.
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Add 500 µL of tertiary butyl methyl ether.
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Vortex for 1 minute to extract the analytes.
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Centrifuge at 10,000 rpm for 5 minutes.
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Transfer the organic supernatant to a clean tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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LC-MS/MS Analysis:
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LC System:
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MS/MS System:
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Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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Monitor the specific precursor-to-product ion transitions for dantrolene, 5-hydroxy dantrolene, and 5-Hydroxy dantrolene-d4.
-
-
-
Data Analysis:
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Integrate the peak areas for each analyte and the internal standard.
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Calculate the peak area ratio of the analyte to the internal standard.
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Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
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Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Figure 2: Experimental workflow for therapeutic drug monitoring of dantrolene.
Conclusion
5-Hydroxy dantrolene-d4 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard ensures the reliability and accuracy of analytical data for dantrolene and its active metabolite. A thorough understanding of its properties, the pharmacology of its parent compound, and the analytical methodologies in which it is employed is crucial for its effective application in drug development and clinical research.
References
- 1. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic evaluation of oral dantrolene in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
